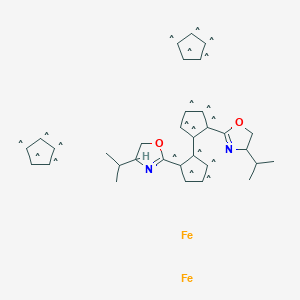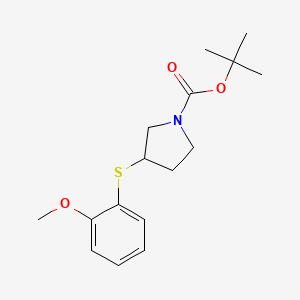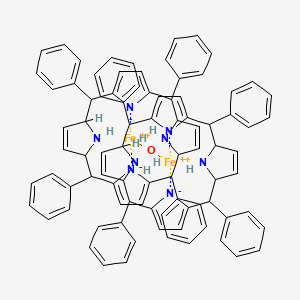![molecular formula C17H15ClN2O3 B14788992 3-Amino-4-(3-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one](/img/structure/B14788992.png)
3-Amino-4-(3-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-(3-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique azetidinone core, which is a four-membered lactam ring, fused with a benzodioxin moiety and substituted with amino and chlorophenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(3-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a chlorophenyl-substituted amine and a benzodioxin derivative, the azetidinone ring can be formed through a cyclization reaction facilitated by a suitable catalyst and solvent system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-4-(3-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It may find use in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which 3-Amino-4-(3-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one exerts its effects depends on its interaction with molecular targets. For instance, in a biological context, it might bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact mechanism would require detailed studies, including molecular docking and biochemical assays, to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: This compound shares structural similarities but differs in the substitution pattern and core structure.
2,5-Dihydrobenzo[4,5]thieno[3,2-b]oxepines: These compounds have a similar benzodioxin moiety but differ in the heterocyclic core.
Uniqueness
3-Amino-4-(3-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one stands out due to its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C17H15ClN2O3 |
|---|---|
Molekulargewicht |
330.8 g/mol |
IUPAC-Name |
3-amino-4-(3-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)azetidin-2-one |
InChI |
InChI=1S/C17H15ClN2O3/c18-11-3-1-2-10(8-11)16-15(19)17(21)20(16)12-4-5-13-14(9-12)23-7-6-22-13/h1-5,8-9,15-16H,6-7,19H2 |
InChI-Schlüssel |
AXKXJSLYZXAIMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(C(C3=O)N)C4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-[(2-chlorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14788913.png)
![1'-{[4'-({[4,4'-Bipyridine]-1,1'-diium-1-yl}methyl)-[1,1'-biphenyl]-4-yl]methyl}-[4,4'-bipyridine]-1,1'-diium; bis(hexafluoro-lambda-phosphanuide)](/img/structure/B14788933.png)


![2-Ethyl-n-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopropane-1-carboxamide](/img/structure/B14788950.png)
![3-{[1-(3-Piperidin-4-yl-propionyl)-piperidine-3-carbonyl]-amino}-3-pyridin-3-yl-propionic acid](/img/structure/B14788953.png)
![2-Amino-1-[4-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14788956.png)
![methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate](/img/structure/B14788958.png)

![[4-(5-Hydroxy-2,2-dimethyl-1,3-dioxan-4-yl)-2,2-dimethyl-1,3-dioxan-5-yl]urea](/img/structure/B14788975.png)
![2-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]propan-1-amine](/img/structure/B14788981.png)


![4-[3-Amino-6-(3,4,5-Trimethoxyphenyl)pyrazin-2-Yl]-2-Ethoxybenzoic Acid](/img/structure/B14789001.png)
